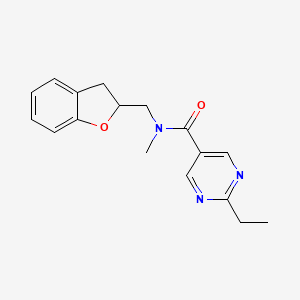
N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide
描述
N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide, also known as CPA or N-CPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPA belongs to the class of piperazine derivatives and has a molecular weight of 281.2 g/mol.
作用机制
The exact mechanism of action of N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide is not fully understood. However, it is believed that N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide works by inhibiting the synthesis of DNA and RNA in bacterial and fungal cells. In cancer cells, N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide induces apoptosis by activating the caspase cascade, leading to the cleavage of cellular proteins and DNA fragmentation.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models. Moreover, N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal tissues. These effects suggest that N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide may have potential therapeutic applications in the treatment of inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide in lab experiments is its low cost and easy availability. Moreover, N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide has a relatively simple structure, which makes it easy to modify and synthesize analogs. However, one of the limitations of using N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research on N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide. One of the potential applications of N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide is in the development of new antimicrobial agents. Moreover, N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide and its analogs may have potential therapeutic applications in the treatment of cancer and inflammatory diseases. Further research is needed to elucidate the mechanism of action of N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide and to develop more potent and selective analogs. Moreover, the pharmacokinetics and toxicity of N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide need to be further investigated to assess its safety and efficacy in vivo.
Conclusion
In conclusion, N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide is a chemical compound that has potential therapeutic applications in the treatment of various diseases. N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide has been found to exhibit antimicrobial, antifungal, and antitumor properties. Moreover, it has several biochemical and physiological effects, such as reducing inflammation and increasing antioxidant levels. Further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide and to develop more potent and selective analogs.
科学研究应用
N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, and antitumor properties. N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Moreover, N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c13-8-3-1-2-4-9(8)16-11(17)7-10-12(18)15-6-5-14-10/h1-4,10,14H,5-7H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHBSVSKHYJNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-allyl-5-[(2,6-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4131723.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4131731.png)
![1-[2-(ethylthio)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4131732.png)
![N~2~-benzyl-N~4~-[2-(methoxycarbonyl)phenyl]asparagine](/img/structure/B4131740.png)
![N-benzyl-4-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B4131750.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4131766.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4131771.png)
![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]alaninamide](/img/structure/B4131783.png)
![1-(diphenylmethyl)-4-[(2-ethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4131784.png)
![4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B4131789.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4131794.png)

![ethyl 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4131811.png)
![N-1,3-benzodioxol-5-yl-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4131818.png)